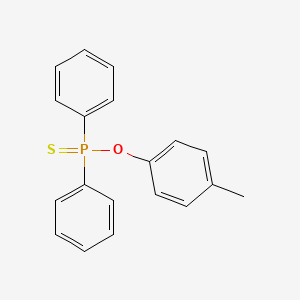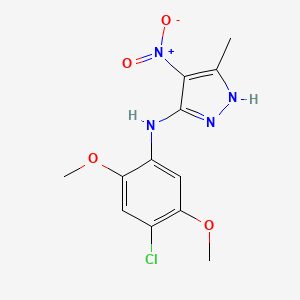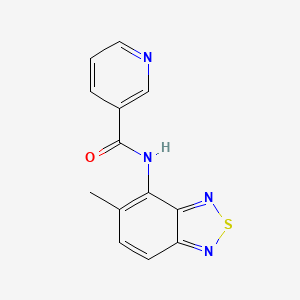![molecular formula C18H10N4O3S B11108983 (2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11108983.png)
(2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-cyano-7-(2-furyl)-2-[(Z)-1-(2-furyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide: is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, furyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-cyano-7-(2-furyl)-2-[(Z)-1-(2-furyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolopyridine Core: The initial step involves the condensation of a pyridine derivative with a thiazole derivative under acidic or basic conditions to form the thiazolopyridine core.
Introduction of the Furyl Groups: The furyl groups are introduced through a Friedel-Crafts acylation reaction using furfural or its derivatives.
Amino and Cyano Group Addition: The amino and cyano groups are added through nucleophilic substitution reactions using appropriate reagents such as ammonia or cyanide salts.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the remaining functional groups and achieve the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-cyano-7-(2-furyl)-2-[(Z)-1-(2-furyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and amino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the cyano and oxo groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Ammonia, cyanide salts, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl groups may lead to the formation of furyl aldehydes or carboxylic acids, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
5-Amino-6-cyano-7-(2-furyl)-2-[(Z)-1-(2-furyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide: has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new synthetic pathways and reactions.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-amino-6-cyano-7-(2-furyl)-2-[(Z)-1-(2-furyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may result from the inhibition of pro-inflammatory enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
5-Amino-6-cyano-7-(2-furyl)-2-[(Z)-1-(2-furyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide: can be compared with other thiazolopyridine derivatives, such as:
5-Amino-6-cyano-7-(2-thienyl)-2-[(Z)-1-(2-thienyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide: This compound has thiophene rings instead of furyl rings, which may alter its electronic properties and reactivity.
5-Amino-6-cyano-7-(2-phenyl)-2-[(Z)-1-(2-phenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide: The presence of phenyl rings can significantly impact the compound’s hydrophobicity and potential interactions with biological targets.
5-Amino-6-cyano-7-(2-pyridyl)-2-[(Z)-1-(2-pyridyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide: The pyridyl rings introduce additional nitrogen atoms, which can influence the compound’s coordination chemistry and binding affinity to metal ions.
The uniqueness of 5-amino-6-cyano-7-(2-furyl)-2-[(Z)-1-(2-furyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide lies in its combination of furyl rings and multiple functional groups, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C18H10N4O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C18H10N4O3S/c19-8-11-15(13-4-2-6-25-13)12(9-20)18-22(16(11)21)17(23)14(26-18)7-10-3-1-5-24-10/h1-7,15H,21H2/b14-7- |
InChI Key |
HBGHHVGJNJENMJ-AUWJEWJLSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=CO4)C#N)N |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=CO4)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]isoindole-1,3-dione](/img/structure/B11108903.png)


![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11108920.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide](/img/structure/B11108923.png)
![Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11108928.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11108930.png)
![(5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B11108934.png)
![5-(4-chlorophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B11108950.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108958.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11108962.png)
![1,5-diphenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108964.png)
boron](/img/structure/B11108968.png)

